molecular formula C25H22N2O2 B2939178 1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline CAS No. 865658-34-0

1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline

Cat. No. B2939178
CAS RN: 865658-34-0
M. Wt: 382.463
InChI Key: AZDOESBFPVLBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline” is a complex organic molecule. It contains a quinoline core, which is a nitrogenous tertiary base . Quinoline derivatives have been used since ancient times and have been associated with various significant fields due to their versatility .

Scientific Research Applications

Synthesis and Structural Analysis

  • Polymorphic Modifications and Diuretic Properties : A closely related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, exhibits strong diuretic properties, suggesting potential for new hypertension remedies. Two polymorphic modifications have been identified, differing in crystal packing and molecular organization, highlighting the structural versatility of such compounds (Shishkina et al., 2018).

Pharmacological Properties

  • H+/K+ ATPase Inhibition : Derivatives like 1-(2-methyl-4-methoxyphenyl)-4-[(3-hydroxypropyl)amino]-6-methyl-2,3-dihydropyrrolo[3,2-c]quinoline have been identified as potent, selective, and reversible inhibitors of gastric H+/K+ ATPase, with implications for treating peptic ulcer disease. This suggests that the core structure of interest may contribute to selective inhibition mechanisms (Cheon et al., 2001).

Metabolism and Bioavailability

  • In vitro Metabolism : The metabolism of related H(+)/K(+) ATPase inhibitors in liver microsomes has been characterized, offering insights into the metabolic pathways that could affect the bioavailability and pharmacokinetics of similar compounds (Choi et al., 2001).

Synthetic Pathways and Chemical Properties

  • Synthetic Pathways for Derivatives : Research into the synthesis of Pyrrolo[4,3,2-de]quinolines and Pyrrolo[1,2-a]quinoxalines demonstrates the chemical versatility and potential applications of the quinoline framework in the development of pharmaceuticals and materials science. These studies highlight methodologies for generating structurally diverse derivatives, which could be applied to the synthesis of 1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline (Roberts et al., 1997; Xiaoqin Liu et al., 2018).

properties

IUPAC Name

1-(4-methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-22-14-15-27(18-8-10-19(28-2)11-9-18)25(22)23-16-21(12-13-24(23)26-17)29-20-6-4-3-5-7-20/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDOESBFPVLBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=C(C=CC3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline

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